![molecular formula C10H9F2NO B2652287 N-[(3,5-difluorophenyl)methyl]prop-2-enamide CAS No. 2286569-01-3](/img/structure/B2652287.png)
N-[(3,5-difluorophenyl)methyl]prop-2-enamide
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Overview
Description
N-[(3,5-difluorophenyl)methyl]prop-2-enamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of enamide compounds and is characterized by the presence of a difluorophenyl group attached to a prop-2-enamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]prop-2-enamide typically involves the reaction of 3,5-difluorobenzylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that N-[(3,5-difluorophenyl)methyl]prop-2-enamide exhibits significant anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell growth effectively. For instance, studies have demonstrated that acrylamide derivatives can interfere with cellular processes in various cancer cell lines, leading to growth inhibition. Specifically, the compound's structural similarities to other known anticancer agents suggest it may also possess similar therapeutic effects against tumors .
1.2 Drug Development
The compound serves as a valuable building block in drug design and development. Its ability to modify biological activity makes it a candidate for synthesizing new pharmaceuticals targeting specific diseases, particularly those related to epidermal growth factor receptor (EGFR) mutations and HER2 mutations . The presence of fluorine atoms enhances the compound's biological activity and stability, making it suitable for further modifications and optimizations in drug formulations.
Materials Science Applications
2.1 Polymer Chemistry
This compound can be utilized in polymer synthesis due to its acrylamide structure. Polymers derived from acrylamides are known for their versatility and are used in various applications including coatings, adhesives, and hydrogels. The incorporation of fluorinated groups may impart unique properties such as increased hydrophobicity or improved thermal stability .
2.2 Functional Materials
The compound's unique chemical structure allows for the development of functional materials that can respond to environmental stimuli. For example, polymers synthesized from this compound may exhibit changes in solubility or mechanical properties when exposed to different temperatures or pH levels, making them suitable for applications in smart materials or responsive systems.
Case Studies and Experimental Findings
3.1 Synthesis and Characterization
The synthesis of this compound typically involves reactions that allow for the introduction of the difluorophenyl group onto the acrylamide backbone. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
3.2 Biological Activity Assessment
In vitro studies have assessed the biological activity of this compound against various cancer cell lines using protocols established by the National Cancer Institute (NCI). These studies reveal promising growth inhibition rates, suggesting that this compound could lead to the development of effective anticancer therapies .
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)prop-2-enamide
- N-(2,5-difluorophenyl)prop-2-enamide
- N-(3,5-difluorophenyl)acrylamide
Uniqueness
N-[(3,5-difluorophenyl)methyl]prop-2-enamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and specific reactivity compared to its analogs, making it a valuable compound for various applications.
Biological Activity
N-[(3,5-difluorophenyl)methyl]prop-2-enamide is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound belongs to the class of enamides and features a difluorophenyl group, which is critical for its biological activity. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor functions, leading to various biological responses such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis through pathways involving caspases and other apoptotic markers.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi, likely through disruption of cell membrane integrity or inhibition of essential metabolic pathways.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of this compound. A recent screening demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) indicating potent activity against these pathogens .
Anticancer Activity
In vitro studies have revealed that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves the reaction between 3,5-difluorobenzylamine and acryloyl chloride under controlled conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.
Potential Applications
Given its promising biological activities, this compound could be developed for various therapeutic applications:
- Antimicrobial Agents : Development as a new class of antibiotics targeting resistant bacterial strains.
- Anticancer Therapies : Formulation into novel anticancer drugs aimed at specific tumor types.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-3-8(11)5-9(12)4-7/h2-5H,1,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZHERYOVEUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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